![molecular formula C15H18N4O B7503104 N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7503104.png)
N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]cyclopentanecarboxamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is used in the treatment of non-small cell lung cancer (NSCLC) that has developed resistance to first-generation EGFR TKIs, such as erlotinib and gefitinib. AZD9291 is a promising drug that has shown great potential in clinical trials, and its synthesis method, mechanism of action, biochemical and physiological effects, as well as future directions are of great interest to the scientific community.
Mécanisme D'action
N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]cyclopentanecarboxamide inhibits the activity of mutant EGFR by binding to the ATP-binding site of the kinase domain. The drug forms a covalent bond with the cysteine residue at position 797, which is unique to mutant EGFR. This binding prevents ATP from binding to the kinase domain, which leads to inhibition of downstream signaling pathways that promote cell proliferation and survival. As a result, this compound induces apoptosis and cell cycle arrest in cancer cells that harbor mutant EGFR.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable safety profile in clinical trials. The most common adverse events reported were diarrhea, rash, and nausea, which were mostly mild to moderate in severity. This compound has also been shown to have a low potential for drug-drug interactions, which reduces the risk of toxicity. In terms of efficacy, this compound has demonstrated high response rates in patients with EGFR T790M mutation, with some studies reporting response rates of up to 70%.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]cyclopentanecarboxamide has several advantages for lab experiments. It has high selectivity and potency against mutant EGFR, which allows for specific targeting of cancer cells that harbor this mutation. In addition, this compound has good pharmacokinetic properties, which make it suitable for in vivo studies. However, there are also some limitations to using this compound in lab experiments. The drug is expensive and may not be readily available in some research settings. In addition, the synthesis method of this compound is complex and may require specialized equipment and expertise.
Orientations Futures
There are several future directions for research on N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]cyclopentanecarboxamide. One area of interest is the development of combination therapies that can enhance the efficacy of this compound. For example, combining this compound with other targeted therapies or immunotherapies may lead to improved outcomes in patients with NSCLC. Another area of interest is the identification of biomarkers that can predict response to this compound. This may help to identify patients who are most likely to benefit from the drug and avoid unnecessary treatment. Finally, there is a need for further research on the long-term safety and efficacy of this compound, as well as its potential use in other types of cancer.
Méthodes De Synthèse
The synthesis method of N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]cyclopentanecarboxamide is a complex process that involves several steps. The starting material is 3-bromoaniline, which is reacted with 4-methyl-1,2,4-triazole-3-thiol to form 3-(4-methyl-1,2,4-triazol-3-yl)aniline. This intermediate is then reacted with cyclopentanecarboxylic acid chloride to form this compound. The final product is obtained after purification and isolation steps.
Applications De Recherche Scientifique
N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]cyclopentanecarboxamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR T790M mutation, which is a common mechanism of resistance to first-generation EGFR TKIs. This compound has demonstrated high selectivity and potency against mutant EGFR, while sparing wild-type EGFR, which reduces the risk of toxicity. In addition, this compound has shown good pharmacokinetic properties, with high oral bioavailability and good tissue distribution.
Propriétés
IUPAC Name |
N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-19-10-16-18-14(19)12-7-4-8-13(9-12)17-15(20)11-5-2-3-6-11/h4,7-11H,2-3,5-6H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCWRARWLMLSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=CC(=CC=C2)NC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
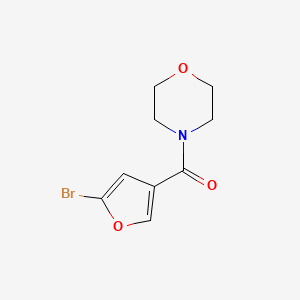
![4-[2-(4-Fluorophenyl)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B7503038.png)
![3-bromo-N-methyl-N-[(2-nitrophenyl)methyl]benzamide](/img/structure/B7503042.png)
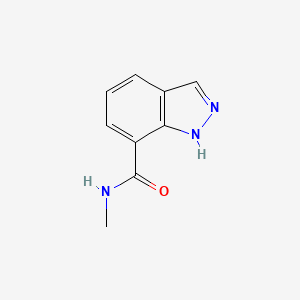

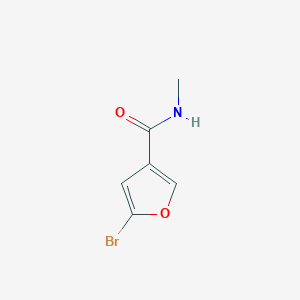
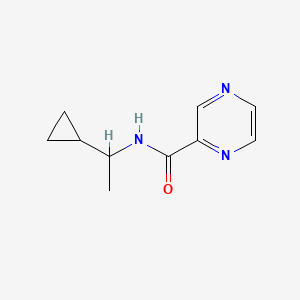

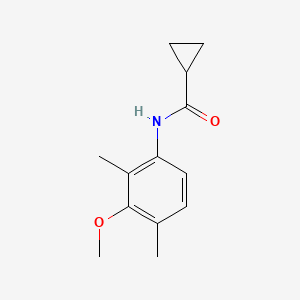
![2-[2-(2,3-dihydro-1H-indene-5-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]acetic acid](/img/structure/B7503106.png)
![Azetidin-1-yl-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]methanone](/img/structure/B7503111.png)
![azetidin-1-yl-[1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methanone](/img/structure/B7503119.png)


